molecular formula C11H9BrN2 B8347690 2-(4-bromo-1H-indol-3-yl)propanenitrile

2-(4-bromo-1H-indol-3-yl)propanenitrile

Cat. No. B8347690
M. Wt: 249.11 g/mol
InChI Key: RTNJKOMJQNWNPG-UHFFFAOYSA-N
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Patent
US07728023B2

Procedure details

The compound prepared in Example 51, namely, 2-(4-bromo-1H-indol-3-yl)propanenitrile (184 mg) was dissolved in a mixture of ethanol (1 mL) and ethylene glycol (1 mL) and an aqueous 20% potassium hydroxide solution (0.5 mL) was added, and then the mixture was stirred overnight at 120° C. The reaction mixture was ice-cooled and then neutralized with 2M hydrochloric acid. The precipitated crystal was collected by filtration to obtain the titled compound having the following physical properties (155 mg).
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
184 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4]([CH:11]([CH3:14])[C:12]#N)=[CH:5][NH:6]2.[OH-:15].[K+].Cl.C([OH:20])C>C(O)CO>[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4]([CH:11]([CH3:14])[C:12]([OH:20])=[O:15])=[CH:5][NH:6]2 |f:1.2|

Inputs

Step One
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
184 mg
Type
reactant
Smiles
BrC1=C2C(=CNC2=CC=C1)C(C#N)C
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
1 mL
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at 120° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The precipitated crystal was collected by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C2C(=CNC2=CC=C1)C(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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